molecular formula C16H24N2 B5672738 N,1-dimethyl-N-(3-phenyl-2-propen-1-yl)-4-piperidinamine

N,1-dimethyl-N-(3-phenyl-2-propen-1-yl)-4-piperidinamine

Cat. No. B5672738
M. Wt: 244.37 g/mol
InChI Key: UWYZGXVJEBEZOA-RMKNXTFCSA-N
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Description

"N,1-dimethyl-N-(3-phenyl-2-propen-1-yl)-4-piperidinamine" is a chemical compound belonging to the piperidine class. Piperidines are a significant group of compounds with diverse chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-component reactions, as seen in the synthesis of various piperazine derivatives by Rajkumar et al. (2014) which utilized diacetyl, aromatic aldehyde, and other components (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Molecular structure analysis of piperidine derivatives can be performed using techniques like X-ray diffraction, as demonstrated by Naveen et al. (2015) for a specific piperidin-4-yl derivative (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine compounds can undergo various chemical reactions, forming different structures and exhibiting a range of activities. For instance, Leopoldo et al. (2007) explored the structure-activity relationships of N-substituted piperazine derivatives as 5-HT7 receptor agents (Leopoldo et al., 2007).

Physical Properties Analysis

The physical properties like crystal structure and conformation of piperidine compounds can be crucial. Khan et al. (2013) discussed the crystal and molecular structure of a specific piperidine derivative, noting its stabilization through hydrogen bonding and C-H…π interactions (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties of piperidine derivatives are varied. For example, Dineshkumar and Parthiban (2022) synthesized a piperidin-4-one derivative and analyzed its NMR data, identifying its chair conformation and discussing its antioxidant efficacy (Dineshkumar & Parthiban, 2022).

properties

IUPAC Name

N,1-dimethyl-N-[(E)-3-phenylprop-2-enyl]piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-17-13-10-16(11-14-17)18(2)12-6-9-15-7-4-3-5-8-15/h3-9,16H,10-14H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYZGXVJEBEZOA-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)N(C)C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-N-[(E)-3-phenylprop-2-enyl]piperidin-4-amine

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